5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione
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Overview
Description
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The fluorine atom in the compound enhances its biological activity and stability, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the methoxypropylsulfanyl group may contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A simpler fluorinated indole derivative with similar biological activities.
6-Methoxyindole: An indole derivative with a methoxy group, lacking the fluorine and sulfanyl groups.
5-Fluoro-2,3-dione: A compound with similar functional groups but lacking the indole core.
Uniqueness
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is unique due to the combination of the fluorine atom, methoxypropylsulfanyl group, and the indole core. This combination enhances its biological activity, stability, and potential for diverse applications in various fields.
Biological Activity
5-Fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione is a fluorinated indole derivative characterized by its unique structural features, including a fluorine atom and a methoxypropylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C12H12FNO3S
- Molar Mass : 269.29 g/mol
- Density : 1.37 g/cm³ (predicted)
- pKa : 7.93 (predicted)
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and stability, while the methoxypropylsulfanyl group may contribute to its overall biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar capabilities.
Microorganism | Inhibition Concentration (ID50) |
---|---|
Staphylococcus faecium | 9×10−8 M |
Escherichia coli | 1×10−7 M |
Leukemia L-1210 cells | 1×10−5 M |
This data highlights the potential of this compound as an antimicrobial agent, though further research is necessary to establish its efficacy against specific pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways crucial for tumor growth.
Case Studies
A notable case study involved the synthesis and evaluation of various indole derivatives, including this compound. The study aimed to assess their biological activities through in vitro assays:
- Synthesis : The compound was synthesized via a multi-step reaction involving key intermediates.
- Biological Evaluation : The synthesized compound was tested against several cancer cell lines.
- Results indicated a dose-dependent inhibition of cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
5-Fluoroindole | Fluorine atom only | Moderate antimicrobial activity |
6-Methoxyindole | Methoxy group only | Limited biological activity |
5-Fluoroisatin | Fluorine and carbonyl groups | Anticancer properties |
The combination of both fluorine and the methoxypropylsulfanyl group in this compound likely enhances its biological activity compared to these other compounds.
Properties
IUPAC Name |
5-fluoro-6-(3-methoxypropylsulfanyl)-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-17-3-2-4-18-10-6-9-7(5-8(10)13)11(15)12(16)14-9/h5-6H,2-4H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIJFTUIHHDGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCSC1=C(C=C2C(=C1)NC(=O)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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